Intermediate XLogP3 of 2.8 Provides a Distinct Lipophilicity Balance Between Ethoxy (2.4) and Propoxy (2.9) Analogs
The target 5-isopropoxy derivative has a computed XLogP3 of 2.8 [1]. Under the identical XLogP3 3.0 algorithm, the 5-ethoxy analog (CAS 55227-82-2) returns an XLogP3 of 2.4 [2], while the 5-propoxy analog (CAS 55228-55-2) yields an XLogP3 of 2.9 [3]. The branched isopropoxy group thus produces a lipophilicity value that is +0.4 log units above the shorter linear ethoxy and −0.1 log units below the longer linear propoxy, creating a well-defined intermediate that cannot be replicated by either linear congener.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | 5-ethoxy analog XLogP3 = 2.4; 5-propoxy analog XLogP3 = 2.9 |
| Quantified Difference | +0.4 vs ethoxy; −0.1 vs propoxy |
| Conditions | XLogP3 3.0 algorithm as implemented in PubChem (computed values) |
Why This Matters
In medicinal chemistry and agrochemical design, an XLogP shift of 0.4–0.5 can significantly alter passive membrane permeability and aqueous solubility; the isopropoxy analog offers a calibrated midpoint that may match the permeability requirements of specific cell-based assays better than either extreme.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 3043193, 1H-Pyrazole-3-carboxamide, N,N-dimethyl-5-isopropoxy-1-phenyl-. https://pubchem.ncbi.nlm.nih.gov/compound/55228-56-3. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 3043184, 1H-Pyrazole-3-carboxamide, N,N-dimethyl-5-ethoxy-1-phenyl-. https://pubchem.ncbi.nlm.nih.gov/compound/55227-82-2. View Source
- [3] National Center for Biotechnology Information. PubChem Compound Summary for CID 3043192, N,N-Dimethyl-1-phenyl-5-propoxy-1H-pyrazole-3-carboxamide. https://pubchem.ncbi.nlm.nih.gov/compound/55228-55-2. View Source
